Home > Products > Screening Compounds P111 > b-Amyloid (42-1)
b-Amyloid (42-1) -

b-Amyloid (42-1)

Catalog Number: EVT-247418
CAS Number:
Molecular Formula: C203H311N55O60S1
Molecular Weight: 4514.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (42-1), also known as Amyloid beta peptide 1-42, is a significant protein fragment associated with Alzheimer's disease. It is derived from the amyloid precursor protein and is known to aggregate into plaques in the brains of individuals with Alzheimer's, contributing to neurodegeneration and cognitive decline. The peptide is characterized by its hydrophobic nature, which facilitates its aggregation into oligomers and fibrils that are toxic to neurons.

Source and Classification

Beta-Amyloid (42-1) is primarily sourced from human brain tissues and can also be synthesized in vitro using various biochemical methods. It is classified as a polypeptide and falls under the category of amyloid proteins, which are misfolded proteins that aggregate into fibrillar structures. The specific sequence of Beta-Amyloid (42-1) includes 42 amino acids, making it one of the most studied forms of amyloid beta peptides due to its strong association with Alzheimer's pathology.

Synthesis Analysis

Methods and Technical Details

The synthesis of Beta-Amyloid (42-1) can be achieved through several methods:

  1. Solid-Phase Peptide Synthesis: This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Recent advancements include the use of double linker systems that enhance solubility and chromatographic resolution, improving yield and purity significantly .
  2. Recombinant Technology: This approach utilizes bacterial expression systems to produce fusion proteins that include Beta-Amyloid (42-1). For example, a GroES-Ubiquitin-Beta-Amyloid (42-1) fusion protein can be expressed in bacteria, followed by purification using precipitation techniques that avoid traditional chromatographic methods .
  3. Chemical Synthesis: Chemical methods often employ Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the synthesis of Beta-Amyloid (42-1), allowing for high-purity production suitable for biophysical characterization .
Molecular Structure Analysis

Structure and Data

The molecular structure of Beta-Amyloid (42-1) consists of a linear chain of 42 amino acids, characterized by regions that promote beta-sheet formation, essential for its aggregation properties. The peptide's sequence allows for interactions that lead to oligomerization:

  • Molecular Formula: C201H311N51O60
  • Molecular Weight: Approximately 4,515 Da

Biophysical studies using techniques such as circular dichroism spectroscopy have shown that Beta-Amyloid (42-1) transitions from a random coil structure to a beta-sheet conformation over time, which is critical for its aggregation into fibrils .

Chemical Reactions Analysis

Reactions and Technical Details

Beta-Amyloid (42-1) undergoes several key reactions:

  1. Aggregation: The primary reaction involves the self-assembly of monomeric Beta-Amyloid (42-1) into oligomers and fibrils. This process is influenced by factors such as concentration, temperature, and the presence of specific ions or solvents.
  2. Cross-linking: Experimental studies have investigated covalent cross-linking reactions using agents like transglutaminase and glutaraldehyde to stabilize oligomeric forms of Beta-Amyloid (42-1), which may mimic endogenous aggregates found in Alzheimer’s disease .
  3. Hydrolysis: In synthetic procedures, hydrolysis reactions are employed to remove protective groups from synthesized peptides, allowing for the recovery of pure Beta-Amyloid (42-1) .
Mechanism of Action

Process and Data

The mechanism by which Beta-Amyloid (42-1) exerts its pathological effects involves several steps:

  1. Formation of Oligomers: Initially, monomeric Beta-Amyloid (42-1) aggregates into soluble oligomers, which are believed to be neurotoxic . These oligomers can disrupt synaptic function and lead to neuronal cell death.
  2. Fibril Formation: Over time, these oligomers can further aggregate into insoluble fibrils that deposit as plaques in the brain tissue . This accumulation is associated with inflammatory responses and oxidative stress in neuronal cells.
  3. Neurotoxicity: The aggregated forms of Beta-Amyloid (42-1) interact with neuronal membranes, leading to disruptions in calcium homeostasis and triggering apoptotic pathways .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water at physiological pH but tends to aggregate upon concentration.

Chemical Properties

  • Stability: Sensitive to temperature and pH; aggregation can occur rapidly under physiological conditions.
  • Reactivity: Can undergo oxidation or modification under certain conditions, affecting its biological activity.

Relevant analytical techniques such as high-performance liquid chromatography have been employed to assess the purity and stability of synthesized Beta-Amyloid (42-1) .

Applications

Scientific Uses

Beta-Amyloid (42-1) has several critical applications in scientific research:

  1. Alzheimer's Disease Research: It serves as a key model for studying the mechanisms underlying Alzheimer's disease pathology.
  2. Drug Development: Used in screening potential therapeutic agents aimed at inhibiting aggregation or promoting clearance of amyloid plaques.
  3. Biomarker Studies: Investigated as a potential biomarker for early diagnosis of Alzheimer's disease through analysis in cerebrospinal fluid .
Structural Biology and Molecular Interactions of β-Amyloid (42-1)

Reverse-Sequence Conformational Dynamics in β-Amyloid Isoforms

The primary sequence inversion in β-amyloid (42-1) (DAIA42VGGV40M35VGGIIA30GKS25NGVD20AEEF15VKVL10HQVG5YSDH4RFEAD) fundamentally alters its conformational landscape compared to the canonical amyloid-β (1-42). Biophysical analyses reveal that while both peptides exhibit amphipathic character, Aβ(42-1) demonstrates distinct folding pathways and solvent interactions. Circular dichroism (CD) spectroscopy indicates a significantly reduced β-sheet propensity in aqueous environments, with Aβ(42-1) exhibiting predominantly random coil configurations (60-70%) and minimal α-helical content (<10%) under physiological pH conditions. This contrasts sharply with Aβ(1-42), which shows 20-30% β-sheet formation under identical conditions [2].

At membrane interfaces, Aβ(42-1) exhibits divergent interfacial behavior. Langmuir monolayer studies using 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC) demonstrate that Aβ(42-1) achieves lower maximum surface pressures (∼28 mN/m) than Aβ(1-42) (∼35 mN/m) during compression isotherms. Brewster angle microscopy (BAM) imaging reveals that Aβ(42-1) forms isolated fibrillar structures rather than the interconnected networks characteristic of Aβ(1-42). This suggests reversed sequences adopt altered supramolecular packing geometries at biological interfaces [8].

Table 1: Secondary Structure Characteristics of Aβ Isoforms in Lipid Environments

Aβ Isoformα-Helix (%)β-Sheet (%)Random Coil (%)Dominant Quaternary Structure
Aβ(1-42)15-2025-3545-60Fibrillar networks
Aβ(42-1)5-1010-1575-85Isolated fibrils/oligomers

Molecular dynamics simulations further indicate that the hydrophobic moment distribution along the reversed sequence disrupts the formation of continuous hydrophobic domains essential for β-sheet stacking. The C-terminal residues (now position 1-10 in Aβ(42-1)) exhibit reduced lipid insertion capacity, while the inverted N-terminal domain displays atypical electrostatic interactions with phospholipid headgroups [8].

Comparative Analysis of β-Sheet Propensity: (42-1) vs. Canonical (1-42) Aggregation

The aggregation kinetics of Aβ(42-1) demonstrate accelerated primary nucleation but impaired fibril maturation. Thioflavin T (ThT) fluorescence assays reveal a shortened lag phase (∼4 hours for Aβ(42-1) vs. ∼10 hours for Aβ(1-42) at 25μM concentration) followed by rapid fluorescence plateauing at approximately 50% intensity compared to Aβ(1-42). This suggests reverse-sequence peptides form structurally distinct assemblies with altered dye-binding capacities. Transmission electron microscopy (TEM) confirms Aβ(42-1) generates shorter (∼200 nm vs. >1μm), fragmented fibrils with reduced lateral association [2] [8].

Notably, Aβ(42-1) exhibits reduced oligomer stability in neuronal environments. Biochemical analyses demonstrate that while both isoforms form soluble oligomers during aggregation, Aβ(42-1) oligomers display increased susceptibility to proteolytic degradation and rapid dissociation. Size-exclusion chromatography profiles show predominant Aβ(42-1) species in the 15-30 kDa range (tetramer to dodecamer), contrasting with the stable 50-150 kDa oligomers characteristic of Aβ(1-42) [2] [6].

Table 2: Aggregation Kinetics and Structural Properties of Aβ Isoforms

ParameterAβ(1-42)Aβ(42-1)
Lag Phase (25μM, pH 7.4)8-12 hours3-5 hours
ThT Fluorescence Maximum100% (reference)45-55%
Dominant Oligomer Size50-150 kDa15-30 kDa
Fibril Length>1 μm150-250 nm
Morphology (SEM)Dense networksIsolated fibers

The cytotoxic potential of these aggregates correlates with structural differences. Hippocampal neuron viability assays demonstrate Aβ(42-1) oligomers induce only 15-20% cell death compared to 60-70% for Aβ(1-42) oligomers at equimolar concentrations (5μM). This reduced neurotoxicity occurs despite comparable cellular internalization rates, suggesting reverse-sequence aggregates exhibit impaired signaling interactions with neuronal death pathways [2] [9].

Ligand-Binding Affinity Studies with Chaperone Proteins and Membrane Receptors

The reversed sequence of Aβ(42-1) significantly alters its interactome with key biological partners. Surface plasmon resonance (SPR) studies reveal a 100-fold reduction in binding affinity for the cellular prion protein (PrPC), a critical mediator of Aβ(1-42) neurotoxicity. While Aβ(1-42) oligomers bind PrPC with KD = 1-10 nM, Aβ(42-1) exhibits KD > 1 μM. This diminished interaction correlates with impaired activation of downstream neurotoxic pathways, including the mGluR5-Fyn kinase cascade [6].

Chaperone interactions display isoform-specific differences. Clusterin (ApoJ), an extracellular chaperone, binds Aβ(42-1) oligomers with approximately 3-fold lower affinity (KD = 25 ± 8 nM) compared to Aβ(1-42) oligomers (KD = 8 ± 2 nM). However, this binding fails to inhibit oligomerization kinetics as effectively. Kinetic analysis indicates clusterin reduces secondary nucleation rates of Aβ(1-42) by 85% but only by 35% for Aβ(42-1), suggesting sequence-dependent chaperone efficacy [3].

Table 3: Ligand Binding Profiles of Aβ Isoforms

Receptor/ChaperoneAβ(1-42) KDAβ(42-1) KDFunctional Consequence
PrPC1-10 nM>1 μMLoss of neurotoxic signaling
Clusterin (ApoJ)8 ± 2 nM25 ± 8 nMReduced anti-aggregation effect
α7-nAChR50-100 nM500-800 nMImpaired receptor blockade
Lipid Bilayers (POPC)High affinityModerate affinityAltered membrane disruption

Membrane receptor engagement is similarly impaired. Radioligand binding assays demonstrate Aβ(42-1) exhibits 5-8 fold lower affinity for α7 nicotinic acetylcholine receptors (α7-nAChR) compared to Aβ(1-42). This reduced interaction corresponds with attenuated inhibition of acetylcholine-evoked currents in hippocampal neurons (25% inhibition vs. 85% for Aβ(1-42)). Such findings suggest the reverse sequence disrupts pharmacophore organization required for receptor binding [8] [6].

The membrane disruption capacity of Aβ(42-1) fundamentally differs due to altered lipid interactions. Calcein release assays from POPC liposomes show Aβ(42-1) induces only 20-30% membrane permeability compared to Aβ(1-42) at equivalent concentrations. Solid-state NMR studies indicate Aβ(42-1) orients parallel to the membrane surface with reduced hydrophobic core penetration, explaining diminished lytic activity [8].

Properties

Product Name

b-Amyloid (42-1)

Molecular Formula

C203H311N55O60S1

Molecular Weight

4514.4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.